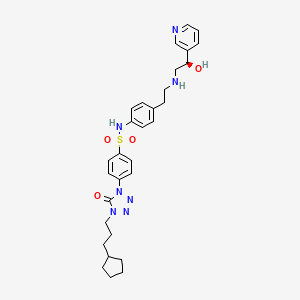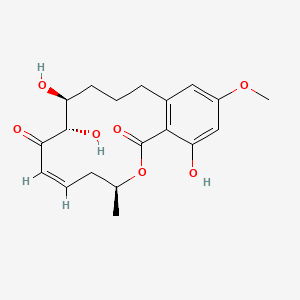
5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride
Descripción general
Descripción
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride, also known as FSBA, is an ATP analog . It has been used to study the mechanism of action of wortmannin . FSBA has been used to study vesicular transport in intestinal cells such as Caco-2, and to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins .
Molecular Structure Analysis
The molecular formula of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is C17H16FN5O7S·HCl . The molecular weight is 489.86 . The InChI string is1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1 . Physical And Chemical Properties Analysis
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is a white to off-white powder . It is soluble in methanol at 50 mg/mL, forming a clear, slightly yellow solution . The storage temperature is -20°C .Aplicaciones Científicas De Investigación
Protein Kinase Research
FSBA is used as an activity-based probe (ABP) that covalently modifies a conserved lysine present in the nucleotide binding site of most kinases . The authors describe the synthesis of FSBA derivatives, 2´-biotinyl-FSBA and 3´-biotinyl-FSBA as kinase ABPs, and delineate a Western blot method to screen and validate ATP competitive protein kinase inhibitors using biotinyl-FSBA as a nonselective activity-based probe for protein kinases .
Biotechnology in African Agriculture
The EDULINK-FSBA project aims to work at the sustainable introduction of biotechnology in African agriculture by addressing biosafety and biosecurity concerns from the viewpoint of all stakeholders: from small holders and consumers to policymakers . FSBA is considered as one of the promising factors in realizing food security and enlarging the agricultural potential of the continent .
Covalent Enzyme Inhibition
FSBA is used in the field of covalent enzyme inhibition . It is a sulfonyl fluoride probe that has found utility in this area .
Target Identification and Validation
FSBA is used in target identification and validation research . Sulfonyl fluoride probes like FSBA are used to monitor the functional state of enzyme families in complex mixtures .
Development of Activity-Based Probes (ABPs)
FSBA is used in the development of activity-based probes (ABPs) for various enzyme families . These ABPs are used to monitor the functional state of enzyme families in complex mixtures .
Chemical Biology Toolkit Enhancement
FSBA is used in the enhancement of the chemical biology toolkit . New approaches using sulfonyl fluoride probes like FSBA could further enhance the chemical biology toolkit .
Mecanismo De Acción
Target of Action
FSBA is primarily used as a probe of ATP-binding proteins . It is known to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins . These proteins play crucial roles in numerous cellular processes, making FSBA a valuable tool in the study of these mechanisms.
Mode of Action
FSBA is an ATP analog, meaning it mimics the structure of ATP, the primary energy currency of the cell . By binding to the same sites as ATP, FSBA can inhibit the action of ATP-dependent enzymes. This allows researchers to study the roles of these enzymes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by FSBA can vary depending on the specific ATP-dependent enzymes being targeted. For example, it has been used to study vesicular transport in intestinal cells .
Pharmacokinetics
As a sulfonyl fluoride, fsba is known to possess a balance of biocompatibility (including aqueous stability) and protein reactivity . This makes it a useful tool in chemical biology and molecular pharmacology .
Result of Action
The result of FSBA’s action is the inhibition of ATP-dependent enzymes, which can lead to changes in the cellular processes these enzymes are involved in . For example, FSBA has been used to determine the sensitivity of inducer of meiosis 2 (Ime2) to ATP analogs .
Action Environment
The action of FSBA can be influenced by various environmental factors. For instance, the pH of the environment can impact the reactivity of FSBA. Additionally, the presence of other molecules, such as excess ATP, can compete with FSBA for binding sites, potentially influencing its efficacy .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHVYHQVJYIHPN-KHXPSBENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000089 | |
| Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride | |
CAS RN |
78859-42-4 | |
| Record name | 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-[2(r)-Hydroxy-1(s)-indanyl]-2(r)-phenylmethyl-4(s)-hydroxy-5-[4-[2-benzofuranylmethyl]-2(s)-[tert-butylaminocarbonyl]-piperazinyl]-pentaneamide](/img/structure/B1674085.png)
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)
![(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B1674087.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)

![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

![N-((2R,3S)-1-((((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxobutan-2-yl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)

![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)